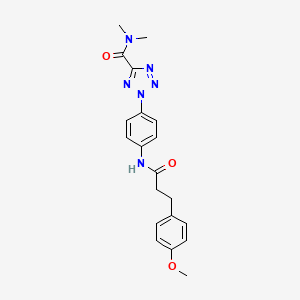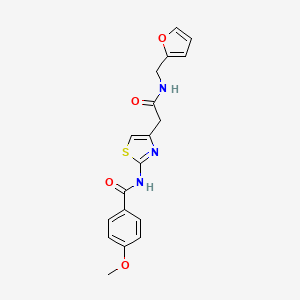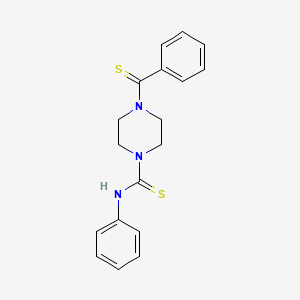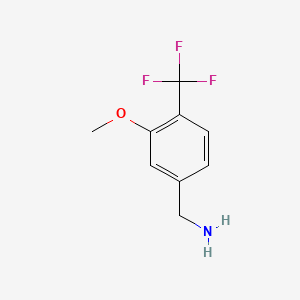![molecular formula C8H8I2O2 B2545507 [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol CAS No. 915706-87-5](/img/structure/B2545507.png)
[4-(Hydroxymethyl)-2,5-diiodophenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Hydroxymethyl)-2,5-diiodophenyl]methanol: is an organic compound characterized by the presence of hydroxymethyl and diiodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol typically involves the iodination of a phenolic precursor followed by hydroxymethylation. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the phenolic ring. Subsequent hydroxymethylation can be achieved using formaldehyde under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination and hydroxymethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the iodine atoms, yielding a less substituted phenolic derivative.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of 4-(formyl)-2,5-diiodophenylmethanol or 4-(carboxyl)-2,5-diiodophenylmethanol.
Reduction: Formation of 4-(hydroxymethyl)phenol.
Substitution: Formation of various substituted phenolic derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol is used as a precursor for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a radiolabeled tracer due to the presence of iodine atoms. It can be used in imaging studies to track the distribution and metabolism of compounds in biological systems.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. The iodine atoms in the compound can be used for targeted radiotherapy, where the compound selectively accumulates in certain tissues and delivers localized radiation.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable for the production of high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol involves its interaction with molecular targets through its hydroxymethyl and diiodophenyl groups. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding and other interactions. These interactions can influence the compound’s distribution, metabolism, and biological activity.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar phenolic structure but differ in the presence of a quinolone ring.
Hydroxymethylated Compounds: Compounds with hydroxymethyl groups, such as hydroxymethylated phenols, have similar chemical properties but lack the iodine atoms.
Uniqueness: The presence of both hydroxymethyl and diiodophenyl groups in [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol makes it unique compared to other similar compounds. The iodine atoms provide additional reactivity and potential for radiolabeling, which is not present in compounds without iodine.
Properties
IUPAC Name |
[4-(hydroxymethyl)-2,5-diiodophenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2,11-12H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUXZDFEDICPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)CO)I)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915706-87-5 |
Source


|
| Record name | [4-(hydroxymethyl)-2,5-diiodophenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2545426.png)


![1-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2545431.png)
![(Z)-2-Cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)prop-2-enamide](/img/structure/B2545432.png)
![3,5-Dibromo-N-[(1S)-1-cyanoethyl]-4-hydroxybenzamide](/img/structure/B2545434.png)

![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2545438.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2545439.png)
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)butanamide](/img/structure/B2545440.png)
![Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]-](/img/structure/B2545441.png)
![S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate](/img/structure/B2545443.png)

![2-methyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2545446.png)
